

Povorcitinib: A Technical Guide to a Novel JAK1 Inhibitor

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Compound of Interest

Compound Name: Povorcitinib

Cat. No.: B8689125

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Abstract

Povorcitinib (formerly INCB054707) is an orally administered, potent, and selective small-molecule inhibitor of Janus kinase 1 (JAK1).[1] By modulating the JAK/STAT signaling pathway, which is crucial for mediating inflammatory and immune responses, **Povorcitinib** is under investigation as a therapeutic agent for a variety of autoimmune and inflammatory skin conditions.[1][2] Over-activity of this pathway is believed to be a key driver in the pathogenesis of diseases like hidradenitis suppurativa (HS), vitiligo, and prurigo nodularis. This document provides a comprehensive technical overview of **Povorcitinib**, including its chemical structure, physicochemical and pharmacological properties, mechanism of action, and a summary of key experimental and clinical findings.

Chemical Structure and Properties

Povorcitinib is a complex heterocyclic molecule containing pyrazole, pyridine, and azetidine rings.[3] Its structure is fundamental to its high-affinity binding and selective inhibition of the JAK1 enzyme.[3]

Chemical Identity

The chemical identifiers and molecular structure of **Povorcitinib** are summarized below.

Identifier	Value	Citation
IUPAC Name	4-[3-(cyanomethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-4-yl)pyrazol-1-yl]azetidin-1-yl]-2,5-difluoro-N-[(2S)-1,1,1-trifluoropropan-2-yl]benzamide	[4][5]
CAS Number	1637677-22-5	[4][6]
Molecular Formula	C23H22F5N7O	[4][6]
SMILES	<chem>CC1=C(C(=NN1)C)C2=CN(N=C2)C3(CN(C3)C4=C(C=C(C(=C4)F)C(=O)N--INVALID-LINK--C(F)(F)F)F)CC#N</chem>	[4][6]
InChI Key	MSGYSFWCPOBHEV-AWEZNQCLSA-N	[3]

Physicochemical Properties

Key physicochemical properties of **Povorcitinib** are detailed in the following table. The molecule is a solid at room temperature and shows good solubility in organic solvents like DMSO.[3][6]

Property	Value	Citation
Molecular Weight	507.47 g/mol	[6][7]
Appearance	White to off-white solid	[6]
Melting Point	179-182 °C	[3]
Solubility	Soluble in DMSO (up to 250 mg/mL), ethanol; sparingly soluble in water	[3][6][8]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months	[6][9]

Pharmacology and Mechanism of Action

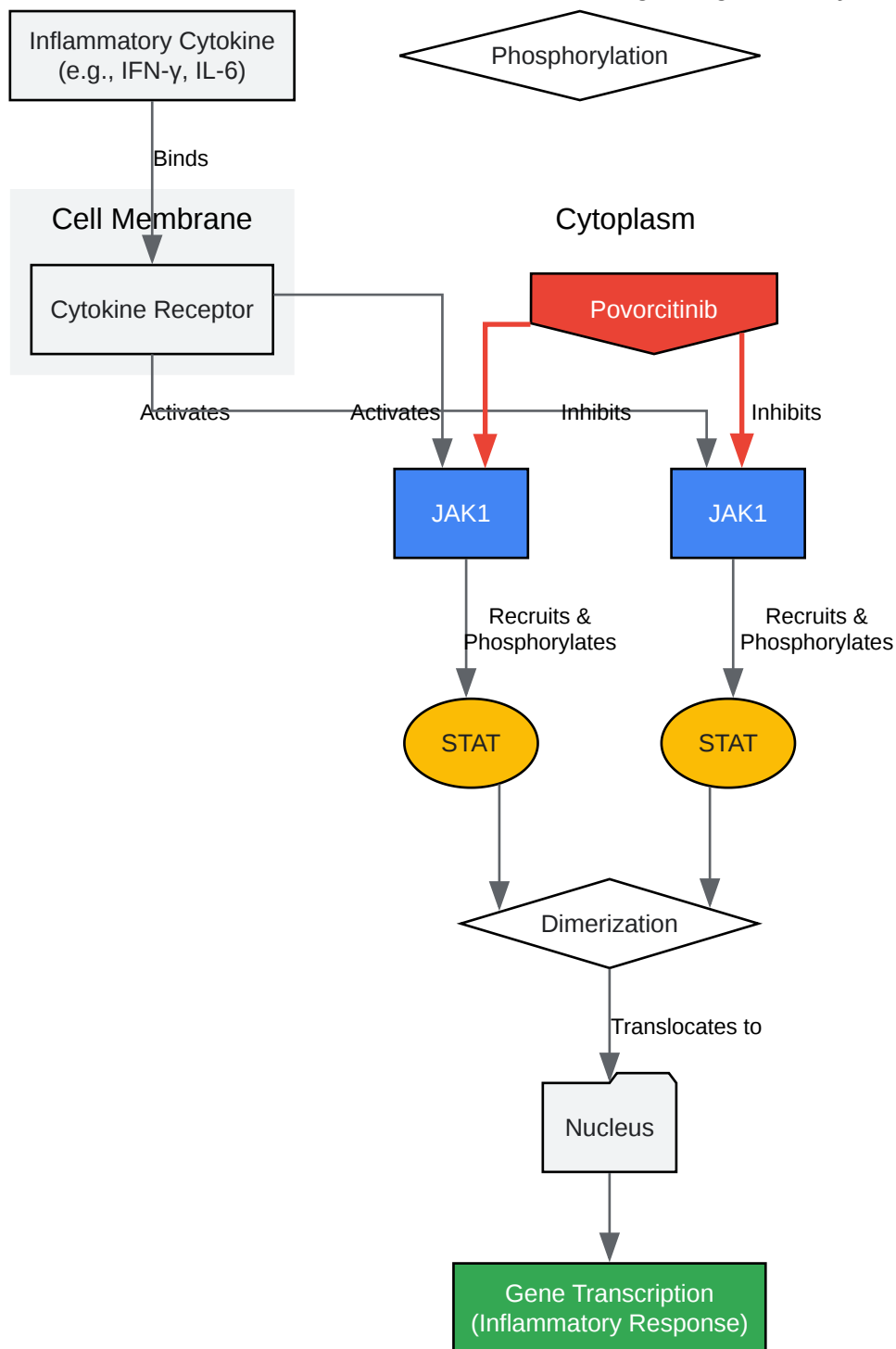
Povorcitinib is a selective JAK1 inhibitor.^[1] The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that play a pivotal role in the signaling pathways of numerous cytokines and growth factors involved in hematopoiesis, inflammation, and immune function.^[2]

Mechanism of Action: JAK/STAT Pathway Inhibition

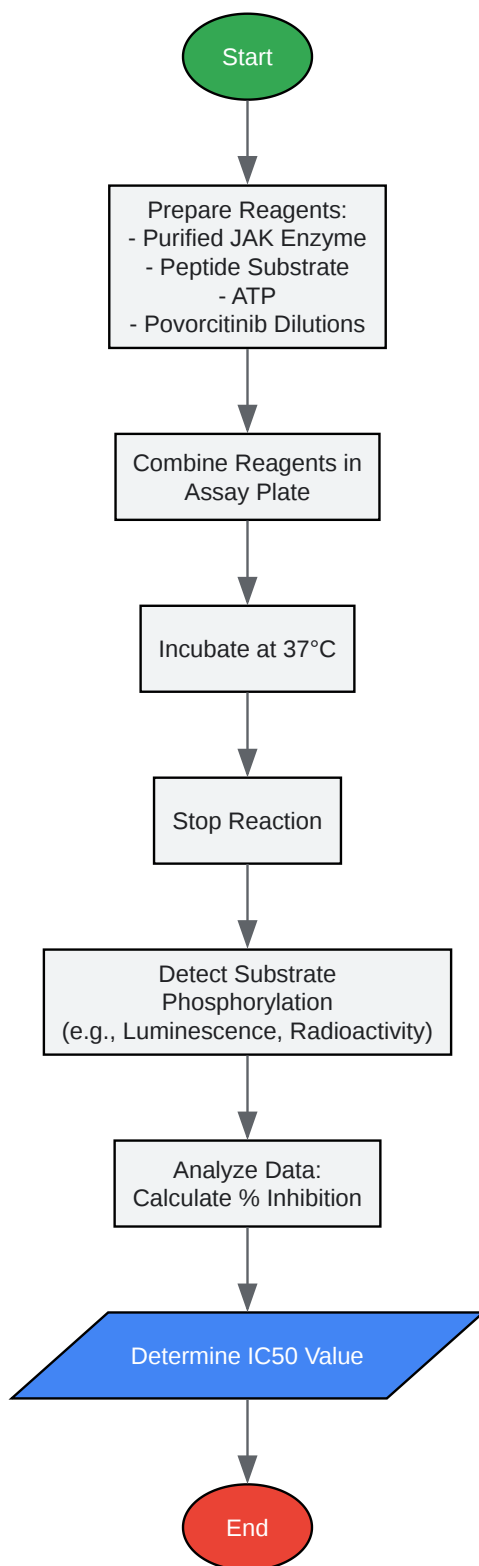
Cytokine binding to its receptor activates associated JAKs, which then phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target inflammatory genes.^[10]

Povorcitinib exerts its therapeutic effect by selectively inhibiting JAK1, thereby blocking this signaling cascade and reducing the production of pro-inflammatory mediators.^[10]

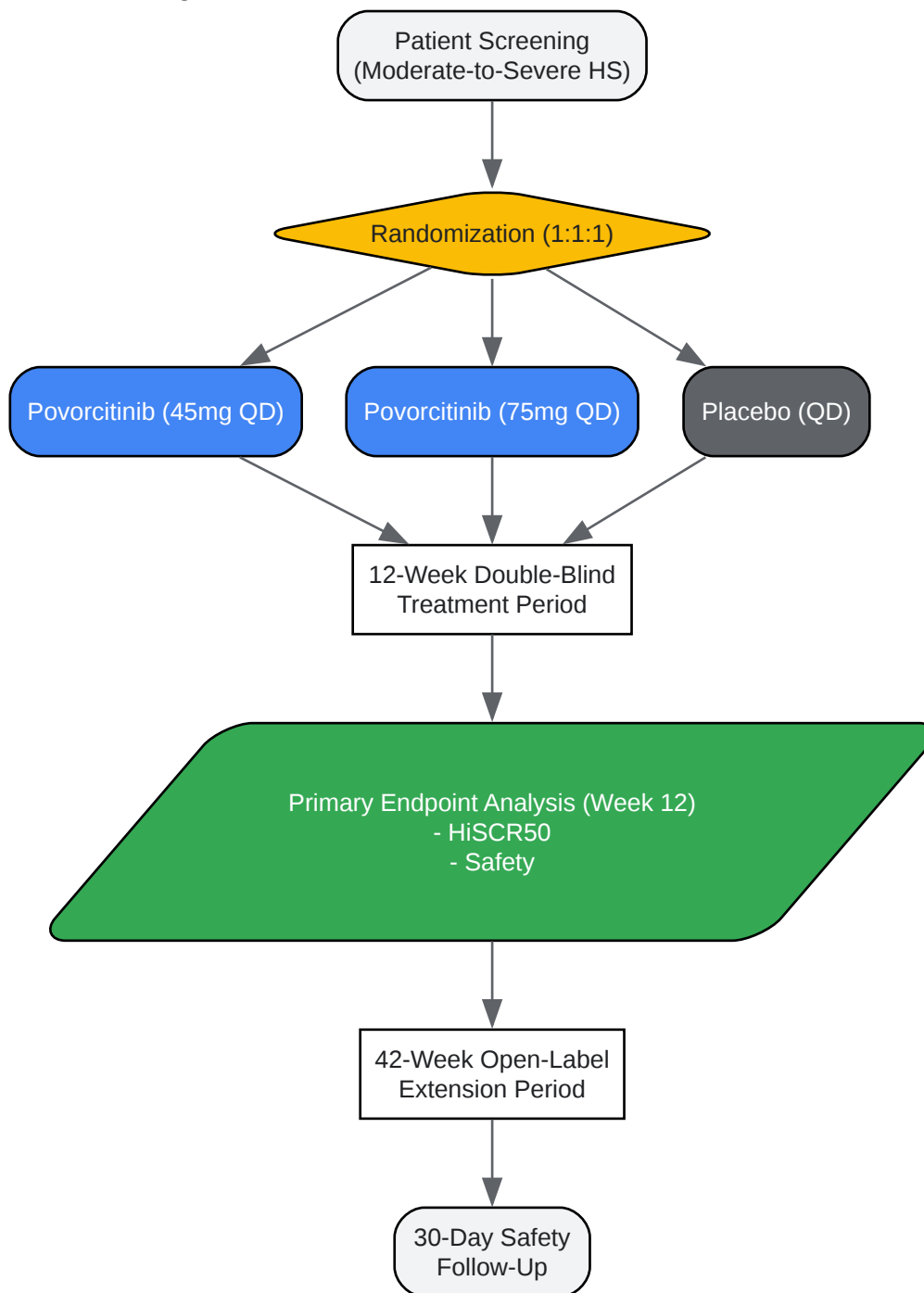
Povorcitinib's Inhibition of the JAK/STAT Signaling Pathway



Workflow for In Vitro JAK Kinase Inhibition Assay



Logical Flow of the STOP-HS Phase 3 Clinical Trial



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